[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine
CAS No.:
Cat. No.: VC15771974
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N3O |
|---|---|
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-methoxyphenyl)methanamine |
| Standard InChI | InChI=1S/C14H19N3O/c1-11-8-16-17(2)14(11)10-15-9-12-4-6-13(18-3)7-5-12/h4-8,15H,9-10H2,1-3H3 |
| Standard InChI Key | LXAPOQMZPGJNDT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(N=C1)C)CNCC2=CC=C(C=C2)OC |
Introduction
Synthesis and Preparation
The synthesis of similar compounds often involves the reaction of pyrazole derivatives with aromatic amines. For example, the synthesis of pyrazole-based compounds can start with the formation of the pyrazole ring through condensation reactions, followed by alkylation or arylation reactions to introduce the methoxyphenyl group.
Synthesis Steps:
-
Formation of Pyrazole Ring: This typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
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Alkylation/Arylation: Introduction of the methoxyphenyl group via nucleophilic substitution or cross-coupling reactions.
Biological and Chemical Applications
Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a methoxyphenyl group can enhance these activities by influencing the compound's solubility and interaction with biological targets.
| Potential Application | Description |
|---|---|
| Anti-inflammatory | Pyrazole derivatives have shown efficacy in reducing inflammation. |
| Antimicrobial | These compounds can exhibit activity against various microorganisms. |
| Anticancer | Some pyrazoles have been studied for their potential in cancer therapy. |
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